![molecular formula C13H16N2O4 B5124815 N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B5124815.png)
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide
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Overview
Description
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNPA is a small molecule that is commonly used as a tool to study protein-ligand interactions, enzyme kinetics, and drug discovery.
Mechanism of Action
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide works by binding to the active site of enzymes and proteins, inhibiting their activity. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has also been shown to bind to the amyloid beta peptide, which is implicated in Alzheimer's disease, inhibiting its aggregation and toxicity.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of various enzymes and proteins, leading to changes in metabolic pathways and cellular signaling. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low cost. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide is also a small molecule, which makes it easy to study using various biochemical and biophysical techniques. However, N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide-based drugs for the treatment of various diseases. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has been shown to have potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative disorders. Another area of interest is the study of N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide's mechanism of action at the molecular level. Understanding how N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide interacts with enzymes and proteins could lead to the development of new drugs and therapies. Finally, the development of new synthetic methods for N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide could lead to improved yields and purity, making it an even more useful tool for scientific research.
Synthesis Methods
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a simple reaction between 4-nitrophenylacetic acid and 3-methoxypropylamine in the presence of a coupling agent. The reaction yields N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide as a yellow solid with a high purity of around 98%. The synthesis method of N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide is relatively easy and cost-effective, making it a popular tool for scientific research.
Scientific Research Applications
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide is widely used in scientific research as a tool to study protein-ligand interactions, enzyme kinetics, and drug discovery. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has been used to identify potential drug targets for cancer, Alzheimer's disease, and other neurodegenerative disorders. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has also been used to study the binding affinity of various proteins and enzymes, providing insights into their mechanism of action.
properties
IUPAC Name |
(E)-N-(3-methoxypropyl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-10-2-9-14-13(16)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,2,9-10H2,1H3,(H,14,16)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXKHYMJSMLMDG-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-methoxypropyl)-3-(4-nitrophenyl)prop-2-enamide |
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